3-Bromo-4-iodopicolinic acid
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Overview
Description
3-Bromo-4-iodopicolinic acid is an organic compound that belongs to the class of halogenated pyridine derivatives It is characterized by the presence of bromine and iodine atoms attached to the pyridine ring, specifically at the 3rd and 4th positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-iodopicolinic acid typically involves halogenation reactions starting from picolinic acid. One common method is the sequential bromination and iodination of picolinic acid. The reaction conditions often include the use of bromine and iodine reagents in the presence of suitable catalysts and solvents. For example, bromination can be carried out using bromine in acetic acid, followed by iodination using iodine monochloride in acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-iodopicolinic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups such as hydroxyl, amino, or alkyl groups.
Scientific Research Applications
3-Bromo-4-iodopicolinic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor in the preparation of other halogenated pyridine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of advanced materials, such as liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of 3-Bromo-4-iodopicolinic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The presence of halogen atoms can enhance its binding affinity and specificity towards certain targets, making it a valuable compound in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-chloropicolinic acid
- 3-Bromo-4-fluoropicolinic acid
- 3-Iodo-4-chloropicolinic acid
Comparison and Uniqueness
Compared to other halogenated picolinic acids, 3-Bromo-4-iodopicolinic acid is unique due to the presence of both bromine and iodine atoms. This dual halogenation can impart distinct chemical reactivity and biological activity, making it a versatile compound for various applications. The combination of bromine and iodine also influences its physical properties, such as solubility and melting point, which can be advantageous in specific research and industrial contexts.
Properties
Molecular Formula |
C6H3BrINO2 |
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Molecular Weight |
327.90 g/mol |
IUPAC Name |
3-bromo-4-iodopyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H3BrINO2/c7-4-3(8)1-2-9-5(4)6(10)11/h1-2H,(H,10,11) |
InChI Key |
ZYMYZSRFCJWXHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1I)Br)C(=O)O |
Origin of Product |
United States |
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